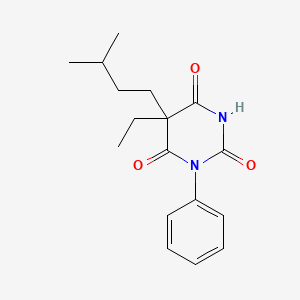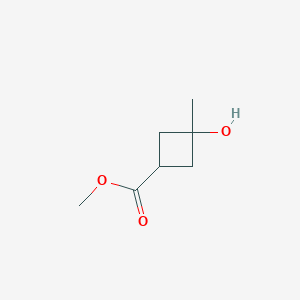
1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester, also known as mono(2-hydroxyethyl) phthalate, is an organic compound belonging to the class of phthalate esters. It is derived from phthalic acid and is commonly used as a plasticizer in various industrial applications. This compound is known for its ability to enhance the flexibility and durability of plastic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester can be synthesized through the esterification of phthalic anhydride with ethylene glycol. The reaction typically involves heating phthalic anhydride with ethylene glycol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds as follows:
Phthalic Anhydride+Ethylene Glycol→1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a reactor equipped with a distillation column to continuously remove the water formed during the reaction. This helps drive the reaction to completion and increases the yield of the desired ester. After the reaction, the product is purified through distillation and filtration to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to phthalic acid and ethylene glycol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions to form phthalic acid derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Phthalic acid and ethylene glycol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters.
Applications De Recherche Scientifique
1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of flexible plastics, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it can interact with hormone receptors, potentially disrupting endocrine functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar properties but different ester groups.
Diethyl phthalate (DEP): A smaller phthalate ester used in personal care products.
Dibutyl phthalate (DBP): Used in adhesives and coatings.
Uniqueness
1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its ability to enhance flexibility and durability in plastics makes it valuable in various industrial applications.
Propriétés
Formule moléculaire |
C10H9O5- |
|---|---|
Poids moléculaire |
209.17 g/mol |
Nom IUPAC |
2-(2-hydroxyethoxycarbonyl)benzoate |
InChI |
InChI=1S/C10H10O5/c11-5-6-15-10(14)8-4-2-1-3-7(8)9(12)13/h1-4,11H,5-6H2,(H,12,13)/p-1 |
Clé InChI |
NTINFTOOVNKGIU-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


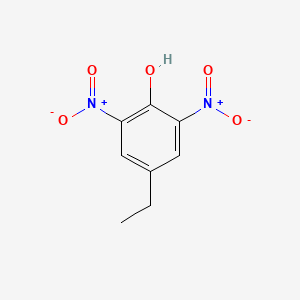
![5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13999759.png)
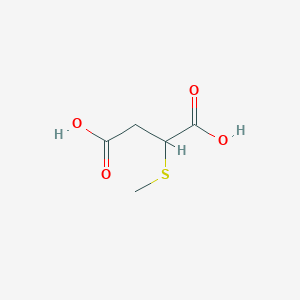
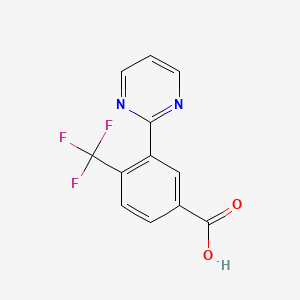
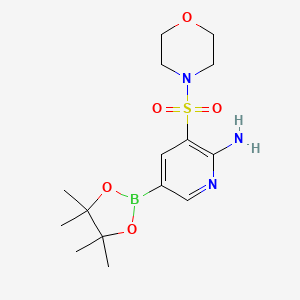
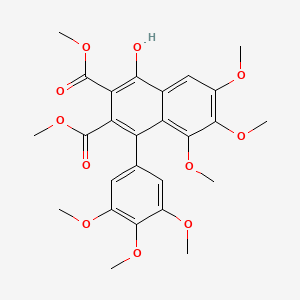
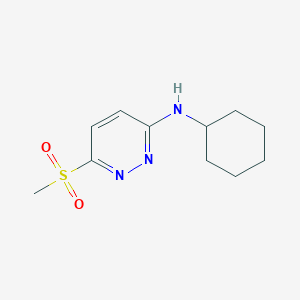
![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B13999780.png)
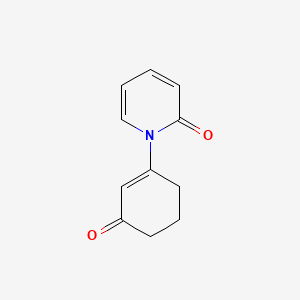
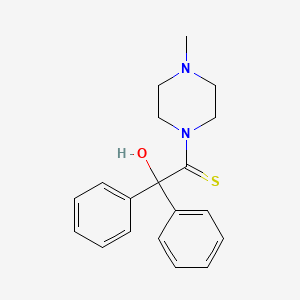
![1H-Naphth[2,3-d]imidazolium, 4,9-dihydro-1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazinylmethyl)-](/img/structure/B13999816.png)
